Cas no 384-98-5 (2,4,6-trimethylbenzene-1-sulfonyl fluoride)

2,4,6-trimethylbenzene-1-sulfonyl fluoride structure
384-98-5 structure
Product Name:2,4,6-trimethylbenzene-1-sulfonyl fluoride
CAS No:384-98-5
MF:C9H11FO2S
MW:202.245845079422
MDL:MFCD00085883
CID:1489880
PubChem ID:4622178
Update Time:2025-04-25

2,4,6-trimethylbenzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl fluoride, 2,4,6-trimethyl-
    • 2,4,6-trimethylbenzene-1-sulfonyl fluoride
    • Mesitylenesulfonyl fluoride
    • 2,4,6-TRIMETHYL-BENZENESULFONYL FLUORIDE
    • 2,4,6-TRIMETHYL-BENZENESULFONYLFLUORIDE
    • 2,4,6-trimethylbenzenesulfonyl fluoride
    • 2-MESITYLENESULFONYL FLUORIDE
    • SCHEMBL16140106
    • 384-98-5
    • AG-690/11353088
    • EN300-224438
    • AKOS022538359
    • 2,4,6-Trimethylbenzenesulfonyl fluoride, 95%
    • MDL: MFCD00085883
    • Inchi: 1S/C9H11FO2S/c1-6-4-7(2)9(8(3)5-6)13(10,11)12/h4-5H,1-3H3
    • InChI Key: TXJKOBLXPGOYOS-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=CC(C)=CC=1C)(=O)(=O)F

Computed Properties

  • Exact Mass: 202.04643
  • Monoisotopic Mass: 202.04637893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • Melting Point: 65-70 °C
  • PSA: 34.14

2,4,6-trimethylbenzene-1-sulfonyl fluoride Security Information

2,4,6-trimethylbenzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 2,4,6-trimethylbenzene-1-sulfonyl fluoride

Benzenesulfonyl Fluoride, 2,4,6-Trimethyl-: A Comprehensive Overview

Benzenesulfonyl fluoride, also known as Benzene sulfonyl fluoride, is a chemical compound that belongs to the family of fluorosulfonates. Its IUPAC name is 2,4,6-trimethylbenzenesulfonyl fluoride, and it can be identified by its CAS number 384-98-5. This compound has gained significant attention in various fields due to its unique chemical properties and wide-ranging applications.

Benzene sulfonyl fluoride is structurally characterized by a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions, along with a sulfonyl fluoride group attached to the benzene ring. This specific substitution pattern renders the compound highly symmetrical, which contributes to its stability and reactivity in chemical reactions.

The compound's structure allows it to act as an efficient electrophilic agent, making it particularly useful in organic synthesis. It is widely employed in the preparation of fluorinated compounds, which are essential intermediates in the pharmaceutical, agrochemical, and materials science industries. The presence of the sulfonyl fluoride group makes it a valuable reagent for introducing fluorine atoms into molecules.

Recent studies have highlighted the importance of benzenesulfonyl fluoride in the synthesis of various bioactive compounds. For instance, researchers have utilized this compound to prepare fluorinated peptides and peptidomimetics, which are promising candidates for drug development due to their enhanced stability and bioavailability.

In addition to its role in organic synthesis, Benzene sulfonyl fluoride has been explored for its potential as a reagent in click chemistry. This emerging field of chemistry emphasizes the use of efficient and reliable reactions to construct complex molecules, and benzenesulfonyl fluoride has demonstrated versatility in this context.

The compound's applications extend beyond synthetic chemistry. It has been investigated for its potential as a precursor in the development of fluorinated polymers and materials. The introduction of fluorine atoms into polymer chains can significantly enhance their thermal stability, chemical resistance, and electronic properties, making them suitable for advanced materials.

Recent advancements in the use of Benzene sulfonyl fluoride have focused on its role in catalytic processes. Researchers have explored its application as a catalyst precursor in fluorination reactions, where it facilitates the introduction of fluorine atoms into organic molecules with high efficiency and selectivity.

The compound's unique properties make it an indispensable tool in medicinal chemistry. It has been employed in the synthesis of various drug candidates, including those targeting cancer, infectious diseases, and central nervous system disorders. The ability to introduce fluorine atoms into drug molecules is crucial for improving their pharmacokinetic profiles.

Despite its wide-ranging applications, it is important to consider the safety and environmental implications of using benzenesulfonyl fluoride. Proper handling and disposal procedures should be followed to minimize potential risks associated with its use in chemical synthesis.

In conclusion, Benzene sulfonyl fluoride, 2,4,6-trimethyl-, is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it an essential tool for synthesizing fluorinated compounds, which are critical intermediates in drug discovery and materials development. As research continues to uncover new applications and insights into this compound, its role in modern chemical science will only grow more significant.

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